5-Bromo-4-cyano-2-formylphenylacetic acid
Overview
Description
5-Bromo-4-cyano-2-formylphenylacetic acid is an organic compound with significant interest in various fields of scientific research It is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-formylphenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-2-formylphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 5-Bromo-4-cyano-2-carboxyphenylacetic acid.
Reduction: 5-Bromo-4-aminomethyl-2-formylphenylacetic acid.
Substitution: 5-Azido-4-cyano-2-formylphenylacetic acid.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-Bromo-4-cyano-2-formylphenylacetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers explore its potential as a precursor for pharmaceuticals targeting various diseases.
Industry: In materials science, the compound can be used to synthesize polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 5-Bromo-4-cyano-2-formylphenylacetic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of reactive functional groups allows it to form covalent bonds with target molecules, influencing biochemical pathways.
Comparison with Similar Compounds
4-Cyano-2-formylphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-formylphenylacetic acid:
5-Bromo-4-cyano-2-methylphenylacetic acid: The presence of a methyl group instead of a formyl group alters its properties and reactivity.
Uniqueness: 5-Bromo-4-cyano-2-formylphenylacetic acid is unique due to the combination of bromine, cyano, and formyl groups on the phenylacetic acid backbone. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(5-bromo-4-cyano-2-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-9-2-6(3-10(14)15)8(5-13)1-7(9)4-12/h1-2,5H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGCEHYKPRHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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